molecular formula C13H9ClN2S B1298711 3-Benzothiazol-2-yl-4-chloro-phenylamine CAS No. 292644-36-1

3-Benzothiazol-2-yl-4-chloro-phenylamine

Cat. No.: B1298711
CAS No.: 292644-36-1
M. Wt: 260.74 g/mol
InChI Key: GDZBKIWVWVAQEK-UHFFFAOYSA-N
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Description

3-Benzothiazol-2-yl-4-chloro-phenylamine is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Molecular Structures

One of the primary scientific research applications of 3-Benzothiazol-2-yl-4-chloro-phenylamine and related compounds is in the field of chemical synthesis and the study of molecular structures. For example, Aydın et al. (2002) detailed the synthesis and crystal structure analysis of a compound formed from the reaction of 5-chloro-2-benzothiazolinone with methyl acrylate, highlighting the molecular structure and bonding characteristics of benzothiazole derivatives (Aydın, Arici, Akkurt, Akkoç, & Şahin, 2002).

Magnetic Resonance Imaging (MRI) Contrast Agents

The development of specific MRI contrast agents using benzothiazole derivatives is another significant application. Saini et al. (2013) synthesized a Gd-based specific MR contrast agent, demonstrating its potential for brain-specific imaging. This compound, synthesized by conjugating 4-benzothiazol-2-yl-phenylamine with a trisubstituted cyclen, showed enhanced relaxivity and stability, making it a promising candidate for MRI applications (Saini, Varshney, Tiwari, Kaul, Allard, Ishar, & Mishra, 2013).

Anticonvulsant and Antitumor Activities

The exploration of anticonvulsant and antitumor activities represents a critical research direction for benzothiazole compounds. Siddiqui et al. (2009) synthesized new benzothiazole urea compounds and evaluated their anticonvulsant and toxicity properties, finding that some compounds exhibited significant protection in seizure models without evident toxicity (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009). Similarly, Abdelgawad et al. (2013) synthesized benzothiazole and benzoxazole derivatives, revealing potent antitumor activity against human breast cancer cell lines, underscoring the potential of these compounds in cancer therapy (Abdelgawad, Belal, Omar, Hegazy, & Rateb, 2013).

Antimicrobial and Antibacterial Properties

Benzothiazole derivatives also demonstrate significant antimicrobial and antibacterial properties. Mistry and Desai (2006) described the synthesis and pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds, showing activity against various bacterial and fungal strains (Mistry & Desai, 2006). Deohate, Radhakisan, & Toshniwal (2013) synthesized and evaluated the antimicrobial screening of substituted bis-benzothiazole derivatives, establishing their potential against gram-positive and gram-negative microorganisms (Deohate, Radhakisan, & Toshniwal, 2013).

Mechanism of Action

Benzothiazole derivatives are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The inhibition of tumour associated CAs by BTA derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZBKIWVWVAQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352199
Record name 3-Benzothiazol-2-yl-4-chloro-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292644-36-1
Record name 3-Benzothiazol-2-yl-4-chloro-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROANILINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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